Cas no 2227852-11-9 ((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid)

(2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid
- EN300-1476167
- 2227852-11-9
- (2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid
-
- インチ: 1S/C27H32N2O6/c1-2-3-8-17(15-24(30)29-23-13-14-34-25(23)26(31)32)28-27(33)35-16-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,17,22-23,25H,2-3,8,13-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t17-,23+,25-/m0/s1
- InChIKey: DCSKWUAYCPURGK-YRSQORNKSA-N
- ほほえんだ: O1CC[C@H]([C@H]1C(=O)O)NC(C[C@H](CCCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 480.22603674g/mol
- どういたいしつりょう: 480.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 11
- 複雑さ: 723
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 114Ų
(2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1476167-0.5g |
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid |
2227852-11-9 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1476167-10.0g |
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid |
2227852-11-9 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1476167-1000mg |
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid |
2227852-11-9 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1476167-5000mg |
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid |
2227852-11-9 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1476167-0.1g |
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid |
2227852-11-9 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1476167-1.0g |
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid |
2227852-11-9 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1476167-100mg |
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid |
2227852-11-9 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1476167-0.25g |
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid |
2227852-11-9 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1476167-250mg |
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid |
2227852-11-9 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1476167-500mg |
(2RS,3SR)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]oxolane-2-carboxylic acid |
2227852-11-9 | 500mg |
$3233.0 | 2023-09-29 |
(2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
(2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acidに関する追加情報
Research Brief on (2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid (CAS: 2227852-11-9)
The compound (2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid (CAS: 2227852-11-9) has recently emerged as a subject of significant interest in chemical biology and medicinal chemistry research. This Fmoc-protected amino acid derivative exhibits unique structural features that make it valuable for peptide synthesis and drug development applications. Recent studies have focused on its role as a building block for constrained peptides and its potential in modulating protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in creating β-turn mimetics, with particular application in developing inhibitors for challenging therapeutic targets. The research team utilized solid-phase peptide synthesis to incorporate this constrained residue into lead compounds targeting the p53-MDM2 interaction, achieving improved proteolytic stability and binding affinity compared to linear peptides. The oxolane ring system provides conformational restraint that appears crucial for biological activity.
Further investigations into the synthetic applications of 2227852-11-9 have revealed its advantages in microwave-assisted peptide synthesis. The compound's stability under these conditions, combined with its favorable coupling efficiency (reported at 92-95% in DMF at 50°C), makes it particularly suitable for rapid peptide assembly. Researchers at several institutions have begun exploring automated synthesis protocols incorporating this building block for high-throughput production of constrained peptide libraries.
From a pharmacological perspective, recent preclinical studies have examined derivatives of this compound as potential candidates for neurodegenerative disease treatment. The constrained structure appears to enhance blood-brain barrier penetration while maintaining target engagement. Particularly promising results have been observed in models of tau protein aggregation, where peptide analogs containing this scaffold demonstrated 40-60% greater brain exposure than comparable linear peptides.
The safety profile of 2227852-11-9 and its derivatives has been the subject of recent toxicological assessments. In vitro studies indicate low cytotoxicity (IC50 > 100 μM in HEK293 cells), with favorable metabolic stability in human liver microsomes (t1/2 > 120 minutes). These characteristics, combined with the compound's synthetic versatility, suggest it will continue to be an important tool in medicinal chemistry research for the foreseeable future.
Looking ahead, several research groups are exploring the use of this scaffold in PROTAC (proteolysis targeting chimera) development, where its conformational constraints may offer advantages in ternary complex formation. Early results from these investigations are expected to be published in late 2024, potentially opening new avenues for targeted protein degradation therapies.
2227852-11-9 ((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid) 関連製品
- 1361500-50-6(3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol)
- 1421494-12-3(2-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)benzamide)
- 1154276-55-7(2-(benzyloxy)-4-propoxybenzoic acid)
- 951991-55-2(7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one)
- 70922-39-3(N-[2-(4-pyridinyl)ethyl]-Acetamide)
- 85661-09-2(O-2-(4-chlorophenyl)ethylhydroxylamine)
- 476644-05-0(N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide)
- 2248413-25-2(Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate)
- 2248346-68-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate)
- 2096339-49-8([3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid)




